molecular formula C22H16ClN5O4S B11358817 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide

Cat. No.: B11358817
M. Wt: 481.9 g/mol
InChI Key: SQUHOCXKSKUCLG-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves multiple steps, each requiring specific reaction conditions. The synthetic route generally starts with the preparation of the thiadiazole ring, followed by the introduction of the pyrrolidinone and isoindoline moieties. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at different positions on the molecule, allowing for the introduction of new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

When compared to other similar compounds, N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Thiadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Pyrrolidinone derivatives: Studied for their potential in treating neurological disorders.

    Isoindoline derivatives: Investigated for their anticancer and antiviral activities. The uniqueness of this compound lies in its ability to combine these diverse functionalities into a single molecule, potentially offering a broader range of applications and effects.

Properties

Molecular Formula

C22H16ClN5O4S

Molecular Weight

481.9 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C22H16ClN5O4S/c23-13-5-7-14(8-6-13)27-10-12(9-18(27)30)19-25-26-22(33-19)24-17(29)11-28-20(31)15-3-1-2-4-16(15)21(28)32/h1-8,12H,9-11H2,(H,24,26,29)

InChI Key

SQUHOCXKSKUCLG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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